3-Chloro-2,6-difluoropyridine hydrate
Description
3-Chloro-2,6-difluoropyridine hydrate (CAS 1881331-11-8) is a halogenated pyridine derivative characterized by chlorine at the 3-position and fluorine atoms at the 2- and 6-positions of the pyridine ring. The hydrate form enhances its stability and solubility in polar solvents, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals . Its molecular formula is C₅H₃ClF₂N·H₂O, with a purity typically ≥95% in commercial supplies .
Properties
IUPAC Name |
3-chloro-2,6-difluoropyridine;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF2N.H2O/c6-3-1-2-4(7)9-5(3)8;/h1-2H;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKNAYBOHHMYLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)F)F.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,6-difluoropyridine hydrate typically involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF). Another method involves the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide (NaOH) .
Industrial Production Methods
Industrial production of this compound involves the use of bulk manufacturing processes. These processes often utilize readily available starting materials and reagents, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,6-difluoropyridine hydrate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include potassium fluoride (KF), sodium hydroxide (NaOH), and various nucleophiles. Reaction conditions typically involve controlled temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridines .
Scientific Research Applications
Pharmaceutical Applications
One of the primary applications of 3-Chloro-2,6-difluoropyridine hydrate is in the development of pharmaceutical compounds. It serves as an intermediate in synthesizing bioactive molecules, particularly those targeting specific cellular receptors.
Case Study: CCR5 Modulators
Research has demonstrated that derivatives of 3-chloro-2,6-difluoropyridine can be utilized to create modulators for CCR5 (cellular chemokine receptor 5). These modulators have potential applications in treating HIV and other infectious diseases. The synthesis process often involves the substitution of fluorine atoms to enhance bioactivity and selectivity .
Agrochemical Applications
This compound is also explored for use in agrochemicals. Its derivatives can act as herbicides or pesticides due to their ability to interfere with plant growth regulators.
Example: Herbicides Development
In agricultural research, compounds derived from 3-chloro-2,6-difluoropyridine have been investigated for their herbicidal properties. These compounds can selectively inhibit the growth of certain weed species while being less harmful to crops .
Material Science Applications
The compound's unique chemical structure allows it to be used in developing advanced materials, including polymers and coatings.
Case Study: Polymer Synthesis
Research indicates that incorporating 3-chloro-2,6-difluoropyridine into polymer matrices can enhance thermal stability and chemical resistance. This application is particularly relevant in industries requiring durable materials that can withstand harsh environments .
Data Table: Summary of Applications
| Application Area | Specific Use | Key Benefits |
|---|---|---|
| Pharmaceuticals | CCR5 Modulators | Targeted treatment for HIV |
| Agrochemicals | Herbicides | Selective weed control |
| Material Science | Polymer Additives | Enhanced durability and stability |
Mechanism of Action
The mechanism of action of 3-Chloro-2,6-difluoropyridine hydrate involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms on the pyridine ring can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
Comparison with Similar Compounds
Substitution Patterns and Reactivity
The position and type of halogen substituents significantly influence reactivity and applications. Key analogs include:
Key Findings :
- Electrophilic Reactivity : The 3-chloro substituent in the title compound facilitates nucleophilic aromatic substitution (SNAr) at the 3-position, whereas 4- or 5-chloro isomers exhibit reduced reactivity due to steric and electronic effects .
- Fluorine Effects: Fluorine at the 2- and 6-positions enhances electron-withdrawing properties, stabilizing intermediates in coupling reactions compared to non-fluorinated analogs .
Physical and Chemical Properties
- Solubility : The hydrate form improves aqueous solubility (e.g., >10 mg/mL in water) compared to anhydrous analogs like 4-chloro-2,3-difluoropyridine, which is sparingly soluble .
- Thermal Stability : Dehydration occurs at ~80°C, reverting to the anhydrous form, which has a melting point of 45–47°C . In contrast, 2,6-difluoro-3-[2-(trifluoromethyl)phenyl]pyridine (CAS 1261818-57-8) exhibits higher thermal stability (mp 120–122°C) due to its bulky trifluoromethylphenyl group .
Biological Activity
3-Chloro-2,6-difluoropyridine hydrate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications based on recent research findings.
This compound has the molecular formula and is characterized by the presence of chlorine and fluorine substituents on the pyridine ring. These halogen substitutions enhance the compound's lipophilicity and metabolic stability, which are critical for its biological activity .
The primary biological activity of this compound is linked to its role as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo synthesis of pyrimidines. Inhibition of DHODH disrupts nucleotide synthesis, thereby affecting cellular proliferation and viral replication . This mechanism has been confirmed through various in vitro assays that measure viral replication and cellular growth.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit potent antiviral activity. For instance, derivatives have shown significant inhibition against measles virus replication, with a reported subnanomolar MIC (Minimum Inhibitory Concentration) value . The structure-activity relationship studies reveal that specific substitutions on the pyridine ring can dramatically enhance antiviral potency.
Antimicrobial Activity
Additionally, the compound's antimicrobial properties have been explored. Fluorinated pyridines generally show improved penetration through bacterial membranes and increased binding affinity to target proteins compared to their non-fluorinated counterparts. This characteristic is particularly beneficial against resistant bacterial strains .
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- Inhibition of Viral Replication : A study demonstrated that this compound effectively inhibited measles virus replication through DHODH inhibition, outperforming established inhibitors like brequinar and teriflunomide .
- Antibacterial Efficacy : Another investigation highlighted the compound's broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of halogens was found to enhance its efficacy significantly .
Data Table: Biological Activities of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
